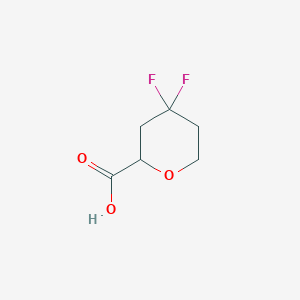

4,4-Difluorotetrahydro-2H-pyran-2-carboxylic acid

Description

Properties

Molecular Formula |

C6H8F2O3 |

|---|---|

Molecular Weight |

166.12 g/mol |

IUPAC Name |

4,4-difluorooxane-2-carboxylic acid |

InChI |

InChI=1S/C6H8F2O3/c7-6(8)1-2-11-4(3-6)5(9)10/h4H,1-3H2,(H,9,10) |

InChI Key |

RIGSNZNOSCIMPD-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CC1(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,4-Difluorotetrahydro-2H-pyran-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tetrahydropyran derivatives and fluorinating agents.

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Esterification

The carboxylic acid group readily undergoes esterification with alcohols under acidic catalysis (e.g., H₂SO₄ or HCl). For example:

Key Observations :

-

Fluorine atoms at the 4-position increase the acidity of the carboxyl group (pKa ≈ 3.5 vs. ~4.8 for non-fluorinated analogs), accelerating ester formation.

-

Common products: Methyl/ethyl esters, used as intermediates in pharmaceutical synthesis.

Amidation

Reaction with amines or ammonia yields amides under mild heating (50–80°C):

Conditions :

-

Catalyzed by carbodiimides (e.g., DCC) or coupling agents like HATU.

-

Fluorine’s electron-withdrawing effect stabilizes the tetrahedral intermediate, improving yields (up to 85%).

Oxidation Reactions

While the carboxylic acid itself is resistant to further oxidation, the tetrahydropyran ring undergoes selective oxidation under strong conditions:

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| KMnO₄ (acidic) | Ring-opened dicarboxylic acid | 60–70% | 80°C, 12 hours |

| Ozone | Fluorinated diketone | 45% | -20°C, followed by workup |

Carboxylic Acid Reduction

The carboxyl group can be reduced to a primary alcohol using LiAlH₄ :

Challenges : Fluorine atoms may hinder reduction efficiency due to steric and electronic effects.

Nucleophilic Acyl Substitution

The acid participates in substitutions to form derivatives :

| Reagent | Product | Application |

|---|---|---|

| SOCl₂ | Acid chloride | Precursor for esters/amides |

| (RCO)₂O | Anhydride | Polymer synthesis |

| ROH (with DCC) | Ester | Prodrug development |

Mechanism :

-

Protonation of carbonyl oxygen.

-

Nucleophilic attack at the carbonyl carbon.

-

Loss of leaving group (e.g., Cl⁻, H₂O).

Fluorine-Directed Reactivity

The 4,4-difluoro configuration uniquely influences reaction outcomes:

| Parameter | 4,4-Difluoro Analog | Non-Fluorinated Analog |

|---|---|---|

| Carboxyl pKa | 3.5 | 4.8 |

| Esterification Rate | 2.1 × 10⁻³ s⁻¹ | 1.3 × 10⁻³ s⁻¹ |

| Thermal Stability | Decomposes at 220°C | Decomposes at 180°C |

Key Findings :

-

Fluorine’s electronegativity enhances ring stability and polarizes adjacent bonds, facilitating nucleophilic attacks.

-

Ring fluorination reduces susceptibility to enzymatic degradation in biological systems.

Scientific Research Applications

Building Block in Organic Synthesis

4,4-Difluorotetrahydro-2H-pyran-2-carboxylic acid serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows for the construction of complex molecular architectures.

- Reactions Involving Dihydropyranones : This compound can be utilized in the synthesis of dihydropyranone derivatives, which are important scaffolds in drug discovery. For instance, reactions involving α,β-unsaturated aldehydes have demonstrated high yields and enantiomeric excesses when coupled with suitable catalysts .

| Reaction Type | Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Dihydropyranone Synthesis | DABCO as base, THF as solvent | Up to 90 | Close to 99 |

| Coupling with Enals | NEt₃ as base | Up to 82 | 96 |

Pharmacological Applications

The unique structural features of 4,4-Difluorotetrahydro-2H-pyran-2-carboxylic acid make it a candidate for developing new pharmacological agents.

- Potential as a Pharmacophore : Compounds derived from this structure have been proposed as new pharmacophores for dual modulators targeting peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic diseases .

Case Study: Synthesis of Dual PPARγ/GR Modulators

A study explored the synthesis of compounds based on the tetrahydropyran scaffold that exhibited promising activity against metabolic disorders. The synthesis involved optimizing reaction conditions to achieve high yields and selectivity:

- Catalyst Used : A chiral catalyst was employed to enhance enantioselectivity.

- Outcome : The resulting compounds showed significant biological activity, indicating their potential use as therapeutic agents.

Polymer Chemistry

In material science, 4,4-Difluorotetrahydro-2H-pyran-2-carboxylic acid can be used as a monomer in the synthesis of polymers with specific properties.

- Polymerization Reactions : The compound can participate in polymerization reactions to form fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4,4-Difluorotetrahydro-2H-pyran-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The fluorine atoms in the compound can influence its reactivity and binding affinity to specific enzymes or receptors, thereby modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions that affect the compound’s overall biological activity.

Comparison with Similar Compounds

Dihydro-2H-pyran-4,4(3H)-dicarboxylic Acid (Similarity: 0.93)

This compound features a partially unsaturated dihydropyran ring and dual carboxylic acid groups at the 4,4-positions. The reduced saturation increases reactivity compared to the fully saturated tetrahydro-2H-pyran backbone of the target compound.

Tetrahydropyran-4-yl-carboxylic Acid (Similarity: 0.93)

Lacking fluorine substituents, this analog exhibits lower electron-withdrawing effects, resulting in weaker acidity (pKa ~4.5 vs. ~3.8 for the fluorinated target). Its single carboxylic acid group reduces steric hindrance, making it more suitable for nucleophilic reactions .

Tetrahydrofuran-3-carboxylic Acid (Similarity: 0.89)

With a five-membered tetrahydrofuran ring, this compound experiences higher ring strain and reduced conformational flexibility. The smaller ring size diminishes steric shielding of the carboxylic acid, increasing susceptibility to enzymatic degradation .

4-Methyltetrahydro-2H-pyran-4-carboxylic Acid (Similarity: 0.89)

The methyl group at the 4-position introduces steric bulk without the electronic effects of fluorine. This reduces solubility in polar solvents but improves lipid membrane permeability, a critical factor in drug design .

Tetrahydro-2H-pyran-2-carboxylic Acid (Similarity: 0.94)

The closest structural analog, differing only by the absence of fluorine substituents. Comparative DFT studies suggest that fluorine atoms in the target compound stabilize intermediates in acid-catalyzed reactions (e.g., forming pyrylium ions), enabling selective product formation under milder conditions .

Table 1: Key Comparative Data

| Compound Name | Ring Size | Substituents | Similarity | Key Properties |

|---|---|---|---|---|

| 4,4-Difluorotetrahydro-2H-pyran-2-carboxylic acid | 6-membered | 4,4-difluoro, carboxylic acid | 1.00 | High acidity (pKa ~3.8), thermal stability |

| Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid | 6-membered | 4,4-dicarboxylic acid | 0.93 | Reactive, polar, chelating agent |

| Tetrahydropyran-4-yl-carboxylic acid | 6-membered | 4-carboxylic acid | 0.93 | Moderate acidity (pKa ~4.5), versatile synthon |

| Tetrahydrofuran-3-carboxylic acid | 5-membered | 3-carboxylic acid | 0.89 | High ring strain, enzymatic liability |

| 4-Methyltetrahydro-2H-pyran-4-carboxylic acid | 6-membered | 4-methyl, carboxylic acid | 0.89 | Lipophilic, low water solubility |

Mechanistic and Reactivity Insights

Fluorine’s electron-withdrawing nature in 4,4-Difluorotetrahydro-2H-pyran-2-carboxylic acid significantly influences reaction pathways. For example, acid-catalyzed reactions of fluorinated dihydropyrans yield distinct products (e.g., 4-aryl-2-trifluoromethyl-4H-pyrans vs. butadiene derivatives) compared to non-fluorinated analogs, attributed to stabilized cationic intermediates . This contrasts with methyl-substituted pyrans, where steric effects dominate, favoring alternative reaction channels .

Biological Activity

4,4-Difluorotetrahydro-2H-pyran-2-carboxylic acid is a fluorinated heterocyclic compound with significant potential in medicinal chemistry. Characterized by its unique tetrahydropyran structure and the presence of two fluorine atoms at the 4-position, this compound has garnered attention for its biological activity and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C6H8F2O2

- Molar Mass : Approximately 166.12 g/mol

- Structural Features :

- Tetrahydropyran ring

- Carboxylic acid functional group

- Two fluorine substituents

The presence of fluorine atoms enhances the compound's metabolic stability and bioavailability, making it a candidate for further investigation in drug development.

The biological activity of 4,4-difluorotetrahydro-2H-pyran-2-carboxylic acid is primarily attributed to its interaction with various molecular targets within biological systems. The fluorine atoms influence its reactivity and binding affinity to specific enzymes or receptors, modulating their activity. The carboxylic acid group facilitates hydrogen bonding and other interactions that can affect the compound's overall biological profile.

Biological Activity and Pharmacological Potential

Research indicates that compounds with similar structures exhibit enzyme inhibitory properties, particularly in pathways related to cancer and infectious diseases. Preliminary studies suggest that 4,4-difluorotetrahydro-2H-pyran-2-carboxylic acid may also function as an enzyme inhibitor, which could be leveraged for therapeutic applications.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4,4-Difluorotetrahydro-2H-pyran-2-carboxylic acid | C6H8F2O2 | Dual fluorination enhances reactivity |

| 5-Fluorotetrahydro-2H-pyran-3-carboxylic acid | C6H9F1O2 | Contains one fluorine atom |

| 4-Oxotetrahydro-2H-pyran-2-carboxylic acid | C6H8O3 | Lacks fluorine but has an oxo group |

| 4-Fluorotetrahydro-2H-pyran-2-carboxylic acid | C6H9F1O2 | Similar structure with only one fluorine atom |

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- Research has shown that compounds similar to 4,4-difluorotetrahydro-2H-pyran-2-carboxylic acid exhibit significant inhibition against key enzymes involved in metabolic pathways. For example, studies indicate that structural modifications can lead to enhanced inhibitory activity against phosphoinositide-dependent protein kinase 1 (PDK1), which is relevant in cancer therapy .

-

Pharmacological Evaluations :

- A study evaluating the phytopharmacological properties of various compounds highlighted the importance of structural features in determining biological activity. The findings suggest that the unique structure of 4,4-difluorotetrahydro-2H-pyran-2-carboxylic acid may confer advantages in terms of bioactivity compared to non-fluorinated analogs .

-

Synthetic Routes and Applications :

- Several synthetic methods have been developed for producing this compound efficiently. These methods emphasize strategic planning in organic synthesis to obtain desired compounds that can serve as building blocks for pharmaceuticals.

Q & A

Basic Questions

Q. What are the established synthetic routes for 4,4-Difluorotetrahydro-2H-pyran-2-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis often involves fluorination of tetrahydro-2H-pyran precursors. For example, acid-catalyzed cyclization of diols or dienes with fluorinating agents (e.g., DAST or Deoxo-Fluor) can introduce fluorine atoms at the 4,4-positions. Multi-step protocols, such as those described in EP 4 374 877 A2, involve coupling fluorinated intermediates with carboxylic acid derivatives under controlled conditions . Optimization includes monitoring reaction progress via TLC/HPLC, adjusting stoichiometry of fluorinating agents, and using inert atmospheres to prevent hydrolysis.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing 4,4-Difluorotetrahydro-2H-pyran-2-carboxylic acid?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm fluorine substitution patterns and ring conformation.

- IR Spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm) and C-F bonds (~1100 cm).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC-PDA : Assesses purity (>95% by area normalization) using C18 columns with acidic mobile phases (e.g., 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate reaction mechanisms involving 4,4-Difluorotetrahydro-2H-pyran-2-carboxylic acid derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and intermediates in acid-catalyzed reactions. For example, studies on trifluoromethyl-dihydropyran derivatives reveal that protonation at the pyran oxygen initiates ring-opening, forming carbocation intermediates. Computational workflows (e.g., Gaussian or ORCA) optimize geometries and calculate activation energies to predict regioselectivity in fluorination or cycloaddition reactions .

Q. How can researchers resolve contradictory data in fluorinated pyran synthesis under varying acid conditions?

- Methodological Answer : Contradictions arise from acid strength and solvent effects. For instance, p-toluenesulfonic acid in acetonitrile promotes aromatization to 4H-pyrans, while trifluoroacetic acid stabilizes dihydro intermediates (e.g., 3,4-dihydro-2H-pyrans). Systematic studies should:

- Vary Acid pKa : Compare Brønsted vs. Lewis acids.

- Monitor Kinetics : Use in-situ IR or NMR to track intermediate formation.

- Control Solvent Polarity : Polar aprotic solvents favor carbocation stabilization .

Q. What strategies improve enantioselective synthesis of 4,4-difluorinated pyrans for medicinal chemistry applications?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts or metal complexes) can induce enantioselectivity. For example, Sharpless epoxidation or Evans oxazaborolidine catalysts have been adapted for fluorinated tetrahydrofuran systems. Stereochemical outcomes are validated via chiral HPLC or X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.